Oleoyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

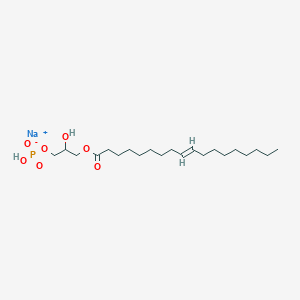

C21H40NaO7P |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+; |

InChI Key |

XGRLSUFHELJJAB-RRABGKBLSA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Oleoyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-CoA, an 18-carbon monounsaturated fatty acyl-CoA, stands as a central hub in the intricate network of fatty acid metabolism. It is not merely an intermediate for the synthesis of complex lipids but also a critical signaling molecule and a regulator of key metabolic enzymes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound-CoA, detailing its synthesis, its function as a substrate in various anabolic and catabolic pathways, and its significant regulatory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways, this document serves as a comprehensive resource for professionals in cellular biology, biochemistry, and drug development seeking to understand and target the metabolic pathways influenced by this compound-CoA.

Introduction

Fatty acids are fundamental building blocks for cellular structures and a major source of energy. Their metabolism is a tightly regulated process, and at the heart of this regulation lies a class of molecules known as acyl-CoAs. Among these, this compound-CoA (18:1-CoA) is of particular importance due to its high abundance and its versatile roles. This guide will elucidate the critical functions of this compound-CoA, providing a detailed overview of its involvement in cellular lipid homeostasis.

Synthesis of this compound-CoA

The primary route for the de novo synthesis of this compound-CoA is the desaturation of stearoyl-CoA (18:0-CoA). This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD) , an integral membrane protein of the endoplasmic reticulum.

The Stearoyl-CoA Desaturase (SCD) Reaction

SCD introduces a double bond at the delta-9 position of the fatty acyl-CoA chain. The overall reaction is as follows:

Stearoyl-CoA + NADH + H⁺ + O₂ → this compound-CoA + NAD⁺ + 2H₂O

This process is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which is vital for membrane fluidity and cellular function.

This compound-CoA as a Metabolic Substrate

This compound-CoA serves as a key precursor for the synthesis of a variety of complex lipids and is also a substrate for fatty acid elongation and β-oxidation.

Triacylglycerol (TAG) and Phospholipid Synthesis

This compound-CoA is a preferred substrate for the enzymes involved in the synthesis of neutral lipids (triacylglycerols) and phospholipids. A key enzyme in this process is Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) , which catalyzes the final step in TAG synthesis.

Fatty Acid Elongation

This compound-CoA can be further elongated by fatty acid elongase enzymes to produce very-long-chain fatty acids (VLCFAs). This process is important for the synthesis of specialized lipids such as ceramides (B1148491) and sphingolipids.

β-Oxidation

In times of energy demand, this compound-CoA can be transported into the mitochondria for β-oxidation, where it is broken down to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.

Regulatory Roles of this compound-CoA

Beyond its role as a metabolic intermediate, this compound-CoA functions as a potent allosteric regulator of several key metabolic enzymes and as a signaling molecule.

Allosteric Regulation of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is allosterically inhibited by long-chain fatty acyl-CoAs, including this compound-CoA.[1] This feedback inhibition prevents the overproduction of fatty acids.

Regulation of Protein Kinase C (PKC)

This compound-CoA has been shown to activate certain isoforms of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[2][3] This suggests a role for this compound-CoA in linking lipid metabolism to cellular signaling events.

Quantitative Data

The following tables summarize key quantitative data related to the interactions of this compound-CoA with various enzymes.

| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (nmol/min/mg) | IC50 (µM) | Reference(s) |

| Lysophospholipid Acyltransferase | This compound-CoA | 36.6 | 39.4 | - | [4] |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | This compound-CoA | 3 | 0.0177 | - | [5] |

| Diacylglycerol Acyltransferase 1 (DGAT1) (Human) | This compound-CoA | 14.6 ± 1.3 | 956.6 ± 36.1 | - | [6][7] |

| Tgl5p (Yeast Acyltransferase) | This compound-CoA | 29.3 ± 1.2 | 38.1 ± 3.1 | - | [8] |

| RFX3 (Transcription Factor) | Palmitoyl-CoA | ~7.5 | - | - | [9] |

| Δ12-Desaturase | This compound-CoA | Higher than Δ9-Desaturase | - | - | [10] |

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Enzymes Utilizing this compound-CoA.

| Enzyme | Inhibitor | IC50 (µM) | Notes | Reference(s) |

| Protein Kinase C (aPKC) | This compound-CoA | 3 (half-maximal activation) | Potentiates aPKC activity | [3] |

| Protein Kinase C (nPKC) | This compound-CoA | 10 (half-maximal inhibition) | Inhibits nPKC activity | [3] |

| Acetyl-CoA Carboxylase (ACC) | This compound-CoA | Low nM range (Ki) | Allosteric feedback inhibitor | [11] |

Table 2: Inhibitory Concentrations (IC50) and Activator Concentrations of this compound-CoA.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central pathways involving this compound-CoA.

Figure 1: Overview of this compound-CoA Metabolism. This diagram illustrates the synthesis of this compound-CoA from stearoyl-CoA and its subsequent conversion into various lipid species or its breakdown for energy.

Figure 2: Regulatory Roles of this compound-CoA. This diagram shows the allosteric inhibition of Acetyl-CoA Carboxylase and the activation of Protein Kinase C by this compound-CoA, linking lipid metabolism to cellular regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Stearoyl-CoA Desaturase (SCD) Activity

Objective: To determine the enzymatic activity of SCD in liver microsomes.

Materials:

-

Liver microsomal protein preparation

-

Potassium phosphate (B84403) buffer (pH 7.2)

-

Stearoyl-CoA substrate

-

[³H]-Stearoyl-CoA (radiolabeled tracer)

-

NADH

-

6% Perchloric acid (to stop the reaction)

-

Activated charcoal

-

Scintillation counter and vials

Protocol:

-

Prepare a reaction mixture containing 100 µg of liver microsomal protein in potassium phosphate buffer.

-

Add 30 µM stearoyl-CoA and 1 µCi of [³H]-stearoyl-CoA to the reaction mixture.

-

Initiate the reaction by adding NADH.

-

Incubate the reaction mixture for 15 minutes at 24°C.[12]

-

Stop the reaction by adding 6% perchloric acid.[12]

-

Add activated charcoal to adsorb the unused [³H]-stearoyl-CoA substrate.[12]

-

Centrifuge the mixture to pellet the charcoal.

-

Transfer the supernatant (containing the [³H]-oleoyl-CoA product) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the SCD activity as the amount of [³H]-oleoyl-CoA formed per unit of protein per unit of time.

Quantification of this compound-CoA by HPLC-MS/MS

Objective: To measure the intracellular concentration of this compound-CoA.

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., odd-chain fatty acyl-CoAs)

-

Extraction solvents (e.g., isopropanol, n-heptane, sulfuric acid)

-

HPLC system with a reverse-phase column

-

Tandem mass spectrometer (MS/MS)

Protocol:

-

Homogenize cell or tissue samples in the presence of internal standards.

-

Extract the acyl-CoAs using an organic solvent mixture (e.g., 40:10:1 isopropanol:n-heptane:1 M H₂SO₄).[13]

-

Separate the aqueous phase containing the acyl-CoAs.

-

Inject the aqueous extract into the HPLC system.

-

Separate the different acyl-CoA species using a reverse-phase column with a suitable gradient.

-

Detect and quantify the acyl-CoAs using the MS/MS system in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of this compound-CoA based on the peak area relative to the internal standard.

Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity Assay

Objective: To measure the activity of DGAT using this compound-CoA as a substrate.

Materials:

-

Membrane protein fraction from cells or tissues

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound-CoA

-

[¹⁴C]-Oleoyl-CoA (radiolabeled tracer)

-

MgCl₂

-

TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing 5-10 µg of membrane protein in the assay buffer.[14]

-

Add 100 µM 1,2-dithis compound-sn-glycerol and 25 µM this compound-CoA, including a known amount of [¹⁴C]-oleoyl-CoA.[14]

-

Add MgCl₂ to the appropriate final concentration (e.g., 25 mM for DGAT1 specific assay).[14]

-

Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).

-

Stop the reaction and extract the lipids.

-

Separate the lipid products (triacylglycerols) by TLC.

-

Visualize and quantify the radiolabeled triacylglycerol product using a phosphorimager.

-

Calculate DGAT activity as the amount of [¹⁴C]-triacylglycerol formed per unit of protein per unit of time.

Figure 3: Experimental Workflow for DGAT Activity Assay. This diagram outlines the key steps involved in measuring the activity of diacylglycerol acyltransferase.

Conclusion

This compound-CoA is a linchpin in fatty acid metabolism, acting as a critical substrate, a precursor for essential complex lipids, and a dynamic regulator of key metabolic and signaling pathways. Its synthesis and utilization are tightly controlled, highlighting its importance in maintaining cellular lipid homeostasis. A thorough understanding of the multifaceted roles of this compound-CoA, supported by quantitative data and robust experimental methodologies, is essential for researchers and drug development professionals. Targeting the enzymes that produce, consume, or are regulated by this compound-CoA presents promising therapeutic avenues for a range of metabolic diseases. This guide provides a foundational resource to aid in these endeavors.

References

- 1. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of fatty acids and their acyl-CoA esters on protein kinase C activity in fibroblasts: possible implications in fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of a lysophospholipid acyltransferase involved in membrane remodeling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of acyl-CoA:cholesterol acyltransferase activity in normal and atherosclerotic rabbit aortas: role of a cholesterol substrate pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Auto-fatty acylation of transcription factor RFX3 regulates ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Requirements of delta 9 and delta 12 fatty acid desaturation in Neurospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatic oleate regulates adipose tissue lipogenesis and fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The β-Oxidation Systems of Escherichia coli and Salmonella enterica Are Not Functionally Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Satiety Signal: A Technical Guide to the Appetite-Suppressing Mechanisms of Oleoylethanolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous, naturally occurring lipid mediator that has garnered significant scientific interest for its role in regulating feeding behavior, body weight, and lipid metabolism.[1][2] Synthesized in the proximal small intestine from dietary oleic acid, OEA acts as a peripheral satiety signal, promoting a feeling of fullness and thereby reducing food intake.[3][4] Unlike the structurally related endocannabinoid anandamide, OEA does not bind to cannabinoid receptors; its biological effects are primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying OEA-induced appetite suppression, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Action in Appetite Suppression

OEA's anorexigenic effects are multifaceted, involving a primary signaling pathway through PPAR-α, and potential contributions from other cellular targets. The primary mechanism is initiated in the gut and signals to the brain to induce satiety.

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Activation

The cornerstone of OEA's mechanism of action is its high-affinity binding to and activation of PPAR-α, a ligand-activated transcription factor highly expressed in the liver, small intestine, heart, and muscle.[1][4][5][7]

-

Binding and Transcriptional Regulation: OEA binds to the ligand-binding domain of PPAR-α with a dissociation constant (KD) of approximately 40 nM and activates the receptor in cellular assays with a half-maximal effective concentration (EC50) of 120 nM.[4] This activation leads to the transcription of a suite of genes involved in lipid metabolism, including those for fatty acid oxidation and transport.[5][8][9]

-

Downstream Effects: By promoting the breakdown of fats for energy, OEA not only contributes to a reduction in adiposity but also generates signals that contribute to the feeling of satiety.[3][10] Studies have shown that OEA's ability to reduce food intake and body weight gain is absent in mice lacking the PPAR-α receptor, confirming its critical role.[5][11]

Below is a diagram illustrating the PPAR-α signaling pathway initiated by OEA.

Role of Vagal Afferent Neurons

The satiety signal generated by PPAR-α activation in the intestine is believed to be relayed to the brain via vagal afferent neurons.[2][12] These sensory nerves transmit information from the gut to the nucleus of the solitary tract (NTS) in the brainstem, a key area for processing satiety signals.[7]

However, the necessity of intact vagal afferents for OEA's anorexic effect has been a subject of debate. While some studies suggest that vagotomy (severing of the vagus nerve) abolishes the appetite-suppressing effects of OEA, more recent research indicates that OEA can still reduce food intake in rats with subdiaphragmatic vagal deafferentation.[7][13] This suggests that while vagal signaling is a likely pathway, other humoral or neural mechanisms may also be at play.

Interaction with G Protein-Coupled Receptor 119 (GPR119)

OEA has been identified as a ligand for GPR119, a Gαs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[4][6][14] Activation of GPR119 in L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone known to induce satiety and improve glucose homeostasis.[14][15]

The direct contribution of GPR119 to OEA-induced appetite suppression remains an area of active investigation. Some studies suggest that OEA's effects on GLP-1 secretion are GPR119-dependent.[14] However, other research has shown that OEA can still suppress food intake in GPR119 knockout mice, indicating that this receptor may not be essential for its primary anorexic effect.[16][17] It is possible that OEA's interaction with GPR119 plays a more significant role in its metabolic effects beyond direct appetite control.[18]

Other Potential Mechanisms

-

Transient Receptor Potential Vanilloid 1 (TRPV1): OEA has been shown to activate TRPV1 channels, which are capsaicin (B1668287) receptors, on vagal sensory neurons.[8][19][20] This activation can excite these neurons and may contribute to the visceral sensations associated with satiety.[19] However, this interaction might also be associated with visceral malaise at higher doses, a cautionary note for therapeutic development.[8]

-

Sirtuin 1 (SIRT1) Pathway: While direct evidence linking OEA to SIRT1 in the context of appetite is still emerging, SIRT1 is a key regulator of cellular metabolism and is known to be activated by PPAR-α agonists. SIRT1 can deacetylate and activate PGC-1α, a co-activator that enhances mitochondrial biogenesis and fatty acid oxidation.[21] This suggests a potential indirect pathway through which OEA could influence energy metabolism and satiety.

-

Oxytocin (B344502) Release: Systemic administration of OEA has been shown to increase the expression of c-fos and oxytocin mRNA in the paraventricular nucleus (PVN) of the hypothalamus.[22] The satiety-inducing effects of OEA can be prevented by an oxytocin antagonist, suggesting a crucial role for central oxytocinergic neurotransmission in mediating its effects.[22]

Quantitative Data on OEA's Efficacy

The following tables summarize quantitative data from key preclinical and clinical studies on the effects of OEA on food intake, body weight, and other metabolic parameters.

Table 1: Preclinical Studies in Rodent Models

| Species/Model | OEA Dose & Administration | Duration | Key Findings | Reference |

| 24-h fasted rats | 10 mg/kg & 20 mg/kg, i.p. | Acute | 10 mg/kg: Significant reduction in 30-min food intake. 20 mg/kg: 99.48% suppression of 30-min food intake, significant reduction at 1h and 24h. | [8] |

| C57BL/6J mice | 5 mg/kg & 10 mg/kg, i.p. | Acute | Both doses significantly reduced wet mash intake over 45 min. | [23][24] |

| Zucker rats | 5 mg/kg, i.p. | 2 weeks (daily) | Reduced food intake and body weight gain. | [25] |

| Diet-induced obese mice | Not specified | Not specified | OEA-DS (dietary supplement) reduced weight gain and decreased daily caloric intake by 14%. | [26] |

| Rats | 5 mg/kg, i.p. | Daily | Average food consumption decreased by 28% compared to controls. | [27] |

Table 2: Clinical Studies in Humans

| Study Population | OEA Dose & Administration | Duration | Key Findings | Reference |

| 60 healthy obese people | 125 mg, oral capsules, twice daily | 60 days | Significant increase in PPAR-α gene expression. Significant decrease in weight, BMI, waist circumference, and fat percent. Significant decrease in hunger and desire to eat; significant increase in fullness. | [28] |

| 60 healthy obese individuals | 125 mg, oral capsules, twice daily | 8 weeks | Enhanced expression of PPAR-α gene. Improved weight, BMI, waist circumference, fat mass, and appetite sensations. | [29] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used in OEA research.

Behavioral Satiety Sequence (BSS) in Mice

-

Objective: To analyze the progressive expression of spontaneous behaviors (e.g., eating, grooming, resting, locomotion) during the development of satiety.

-

Animals: Male mice, often fasted for a set period (e.g., 4 hours) before the experiment.

-

Procedure:

-

Mice are habituated to the testing environment to minimize novelty-induced anxiety.

-

OEA (e.g., 5 or 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

A pre-weighed amount of a palatable food, such as a wet mash, is presented to the mice.

-

Behavior is recorded for a defined period (e.g., 45 minutes), often during the dark cycle when rodents are most active.

-

Trained observers, blind to the experimental conditions, score the duration and frequency of different behaviors.

-

Food intake is measured by weighing the remaining food at the end of the session.

-

Food Intake and Body Weight Studies in Rats

-

Objective: To assess the effect of OEA on food consumption and body weight over acute or subchronic periods.

-

Animals: Male rats (e.g., Sprague-Dawley or Zucker).

-

Procedure:

-

Animals are housed individually with ad libitum access to food and water.

-

OEA (e.g., 5 mg/kg) or vehicle (e.g., 5% Tween 80 in sterile saline) is administered daily via i.p. injection.

-

Food intake is measured daily by weighing the food hoppers.

-

Body weight is recorded daily or at other regular intervals.

-

The study can be acute (single dose) or subchronic (e.g., 14 days).

-

-

Reference: Fu et al. (2005)[27]

Human Clinical Trials

-

Objective: To evaluate the efficacy and safety of OEA supplementation on appetite, anthropometric measures, and gene expression in humans.

-

Design: Randomized, double-blind, placebo-controlled clinical trial.

-

Participants: Healthy obese individuals (e.g., BMI between 30 and 40 kg/m ²).

-

Procedure:

-

Eligible subjects are randomly assigned to an intervention group (receiving OEA capsules, e.g., 125 mg twice daily) or a placebo group (receiving starch capsules).

-

Capsules are typically taken 30 minutes before meals (e.g., lunch and dinner).

-

The intervention period can range from 8 to 12 weeks.

-

Primary Outcome Measures:

-

Appetite Sensation: Assessed using Visual Analogue Scales (VAS) for hunger, fullness, desire to eat, etc.

-

Anthropometric Measurements: Weight, BMI, and waist circumference are measured at baseline and at the end of the study.

-

Gene Expression: PPAR-α gene expression is quantified from peripheral blood mononuclear cells using quantitative real-time PCR (qRT-PCR).

-

-

Conclusion and Future Directions

Oleoylethanolamide is a key endogenous lipid that regulates appetite through a well-defined peripheral mechanism centered on the activation of PPAR-α. This interaction initiates a cascade of events, including the modulation of genes involved in fatty acid metabolism and the transmission of satiety signals to the brain, likely involving vagal afferent neurons and central oxytocin pathways. While the roles of other receptors like GPR119 and TRPV1 are still being elucidated, they may offer additional avenues through which OEA exerts its broader metabolic effects.

For drug development professionals, OEA presents a promising target for the treatment of obesity and other eating disorders. Its natural origin and peripheral action could offer a safer alternative to centrally-acting appetite suppressants. Future research should focus on optimizing oral bioavailability, further clarifying the interplay between its various signaling pathways, and conducting larger-scale, long-term clinical trials to fully establish its therapeutic potential in managing metabolic health. The consistent findings from both preclinical and clinical studies underscore the potential of OEA as a valuable tool in the ongoing effort to combat the global obesity epidemic.

References

- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. vegasci.com [vegasci.com]

- 4. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. synchronicity.health [synchronicity.health]

- 11. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [ideas.repec.org]

- 12. pnas.org [pnas.org]

- 13. Vagal afferents are not necessary for the satiety effect of the gut lipid messenger oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The satiety signal oleoylethanolamide stimulates oxytocin neurosecretion from rat hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oleoylethanolamide: A Novel Potential Pharmacological Alternative to Cannabinoid Antagonists for the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Oleoylethanolamide, an endogenous PPAR-α agonist, lowers body weight and hyperlipidemia in obese rats [escholarship.org]

- 26. mdpi.com [mdpi.com]

- 27. journals.physiology.org [journals.physiology.org]

- 28. Oleoylethanolamide increases the expression of PPAR-Α and reduces appetite and body weight in obese people: A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Functions of Oleoyl-L-Carnitine in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological functions of oleoyl-L-carnitine within the mitochondria. This compound-L-carnitine, an acyl-ester of carnitine and oleic acid, is a pivotal intermediate in mitochondrial fatty acid metabolism. Its roles extend beyond a simple transport molecule, influencing mitochondrial respiration, membrane dynamics, and signaling pathways implicated in cellular health and disease. This document details its core functions, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the intricate pathways it modulates.

Core Biological Functions of this compound-L-Carnitine in Mitochondria

This compound-L-carnitine is central to the bioenergetics of the cell, primarily by facilitating the transport of oleic acid, a long-chain fatty acid, into the mitochondrial matrix for subsequent β-oxidation and ATP production.[1] This process is critical in tissues with high energy demands, such as the heart and skeletal muscle.

1.1. The Carnitine Shuttle and β-Oxidation:

The transport of long-chain fatty acids like oleic acid across the inner mitochondrial membrane is mediated by the carnitine shuttle system.[2]

-

Activation: In the cytoplasm, oleic acid is first activated to this compound-CoA by acyl-CoA synthetases located on the outer mitochondrial membrane.

-

Conversion to this compound-L-Carnitine: Carnitine palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the transesterification of this compound-CoA to this compound-L-carnitine.[2][3] This is a rate-limiting step in long-chain fatty acid oxidation.

-

Translocation: this compound-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

-

Reconversion to this compound-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts this compound-L-carnitine back to this compound-CoA, releasing free L-carnitine which is shuttled back to the cytoplasm.[4]

-

β-Oxidation: The regenerated this compound-CoA in the mitochondrial matrix can then enter the β-oxidation spiral, a series of enzymatic reactions that sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. These products, in turn, fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate large quantities of ATP.

1.2. Regulation of Mitochondrial Acyl-CoA/CoA Ratio:

By facilitating the transport and metabolism of This compound (B10858665) groups, this compound-L-carnitine plays a crucial role in maintaining the intramitochondrial ratio of acyl-CoA to free Coenzyme A (CoA). An accumulation of acyl-CoAs can inhibit key mitochondrial enzymes, including those involved in the TCA cycle and pyruvate (B1213749) metabolism. The formation of this compound-L-carnitine helps to buffer the acyl-CoA pool, ensuring the availability of free CoA for other metabolic processes.

1.3. Modulation of the Pyruvate Dehydrogenase Complex (PDC):

The pyruvate dehydrogenase complex (PDC) is a critical enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.[5] The activity of PDC is tightly regulated by the energy state of the cell, including the acetyl-CoA/CoA ratio. While direct quantitative data on the effect of this compound-L-carnitine on PDC is limited, L-carnitine has been shown to stimulate PDC activity.[6] This effect is thought to be mediated by the buffering of acetyl-CoA levels through the formation of acetyl-L-carnitine, thereby relieving product inhibition of PDC.[6] By contributing to the overall acyl-CoA pool, this compound-L-carnitine can indirectly influence PDC activity.

Quantitative Data on the Effects of this compound-L-Carnitine

The following tables summarize the available quantitative data on the impact of this compound-L-carnitine on key mitochondrial functions.

Table 1: Effects of this compound-L-Carnitine on Mitochondrial Respiration and ATP Production

| Parameter | Cell/Mitochondria Type | This compound-L-Carnitine Concentration (µM) | Observed Effect | Reference |

| Mitochondrial Function | Zebrafish Embryos | 0.1, 0.5, 1, 5 | Significantly reduced mitochondrial function | [1] |

| ATP Levels | Zebrafish Embryos | 0.1, 0.5, 1, 5 | Significantly reduced ATP levels | [1] |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1) with this compound-CoA

| Diet | Apparent Vmax (nmol/min/mg protein) | Apparent K0.5 (µM) | Reference |

| Low-Fat | Not specified | Low | [7] |

| High-Fat (Olive Oil) | Lower than SO and MO diets | Higher than LF diet | [7] |

| High-Fat (Safflower Oil) | Higher than LF and OO diets | Highest | [7] |

| High-Fat (Menhaden Oil) | Higher than LF and OO diets | Not specified | [7] |

Note: The study cited indicates that the Vmax for this compound-CoA (18:1 n-9) was generally higher than that for palmitoyl-CoA (16:0) and linthis compound-CoA (18:2 n-6) regardless of the diet. The K0.5 values were influenced by the dietary fat composition.

Table 3: Effects of L-Carnitine on Apoptotic Protein Expression

| Treatment Group | Bcl-2 Expression | Bax Expression | Reference |

| Formalin-treated mice | Significantly lower than control | Significantly higher than control | [8][9][10][11] |

| Formalin + L-carnitine-treated mice | Increased relative to control | Decreased relative to control | [8][9][10][11] |

Note: While this data pertains to L-carnitine in a specific in vivo model, it suggests a potential mechanism for the anti-apoptotic effects of carnitine derivatives, including this compound-L-carnitine.

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways Modulated by this compound-L-Carnitine

This compound-L-carnitine is implicated in mitochondrial signaling pathways that govern cell survival and death. An imbalance in acylcarnitine metabolism can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.

Caption: Mitochondrial Apoptosis Signaling Pathway Influenced by this compound-L-Carnitine.

3.2. Experimental Workflow for Studying this compound-L-Carnitine Effects

A general workflow for investigating the cellular and mitochondrial effects of this compound-L-carnitine involves a series of in vitro assays.

Caption: General Experimental Workflow for Investigating this compound-L-Carnitine's Effects.

Detailed Experimental Protocols

4.1. Isolation of Mitochondria from Rat Liver

This protocol describes a standard differential centrifugation method to obtain a functionally intact mitochondrial fraction from rat liver.

-

Materials:

-

Male Wistar rats (200-250 g), starved overnight.

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

-

-

Procedure:

-

Euthanize the rat according to approved animal welfare protocols.

-

Quickly excise the liver and place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash thoroughly with Isolation Buffer I to remove blood.

-

Add 10 ml of Isolation Buffer I containing 1 mg/ml BSA per gram of liver tissue.

-

Homogenize the liver tissue with 5-10 strokes of a loose-fitting Dounce homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

4.2. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure oxygen consumption rate (OCR) in response to this compound-L-carnitine.

-

Materials:

-

Seahorse XF96 or XF24 cell culture microplates.

-

Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes).

-

Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose.

-

This compound-L-carnitine.

-

Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).

-

Seahorse XF Analyzer.

-

-

Procedure:

-

Seed cells in a Seahorse XF microplate and allow them to adhere and reach the desired confluency.

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the sensor cartridge with the Mito Stress Test compounds and this compound-L-carnitine at the desired concentrations.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

-

The assay will measure basal OCR, followed by sequential injections of this compound-L-carnitine, oligomycin, FCCP, and rotenone/antimycin A.

-

Analyze the data to determine key respiratory parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

4.3. Caspase-3/-9 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3 and -9, key executioner and initiator caspases in apoptosis.

-

Materials:

-

Cultured cells treated with this compound-L-carnitine.

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AFC for fluorometric).

-

Caspase-9 substrate (e.g., Ac-LEHD-pNA for colorimetric, Ac-LEHD-AFC for fluorometric).

-

Microplate reader.

-

-

Procedure:

-

Culture and treat cells with this compound-L-carnitine for the desired time.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 or caspase-9 substrate to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

-

Calculate the caspase activity relative to the untreated control.

-

Conclusion

This compound-L-carnitine is a vital molecule in mitochondrial fatty acid metabolism, playing a central role in cellular energy production. Its functions extend beyond simple substrate transport, influencing key mitochondrial processes and signaling pathways. An imbalance in this compound-L-carnitine levels can have profound effects on mitochondrial health, leading to decreased respiratory function, and potentially triggering apoptotic pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of this compound-L-carnitine in mitochondrial biology and its implications for human health and disease. Further research is warranted to fully elucidate the specific quantitative effects of this compound-L-carnitine on various mitochondrial parameters and its direct interactions with key regulatory proteins.

References

- 1. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Carnitine stimulation of pyruvate dehydrogenase complex (PDHC) in isolated human skeletal muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of diet on the kinetic behavior of hepatic carnitine palmitoyltransferase I toward different acyl CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax -Clinical and Experimental Reproductive Medicine | Korea Science [koreascience.kr]

Oleoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl (B10858665) chloride (CAS No. 112-77-6) is a highly reactive acyl chloride derived from oleic acid, a monounsaturated omega-9 fatty acid.[1] Characterized by its 18-carbon chain with a cis double bond at the ninth position, it serves as a critical intermediate in organic synthesis.[1] Its high electrophilicity, conferred by the acyl chloride functional group, makes it a versatile reagent for introducing the lipophilic this compound moiety into a wide range of molecules.[2] This guide provides an in-depth overview of the chemical properties, reactivity, synthesis, and applications of this compound chloride, with a focus on its utility in the pharmaceutical and chemical industries.[3][4] Quantitative data, detailed experimental protocols, and workflow diagrams are presented to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound chloride is a colorless to pale yellow or brown oily liquid with a pungent odor.[1][5] It is highly sensitive to moisture, readily hydrolyzing to form oleic acid and hydrochloric acid.[1][2] Therefore, it must be handled under anhydrous conditions.[2] It is soluble in common organic solvents like chloroform, ether, acetone, and toluene, but insoluble in water.[1][5]

Table 1: Physical and Chemical Properties of this compound Chloride

| Property | Value | Source(s) |

| IUPAC Name | (9Z)-octadec-9-enoyl chloride | |

| Synonyms | Oleic acid chloride, (Z)-9-Octadecenoyl chloride | [1][5] |

| CAS Number | 112-77-6 | [1][5] |

| EC Number | 204-005-0 | [5] |

| Molecular Formula | C₁₈H₃₃ClO | [1][2] |

| Molecular Weight | 300.91 g/mol | [2][3][6] |

| Appearance | Colorless to pale yellow/brown liquid | [1][5][7] |

| Density | 0.91 g/mL at 25 °C | [6][8] |

| Boiling Point | 193 °C at 4 mmHg; 175-180 °C at 1 kPa (approx. 7.5 mmHg) | [5][6][8] |

| Refractive Index | n20/D 1.463 | [6][8] |

| Flash Point | >110 °C (>230 °F) | [5][8] |

| Solubility | Soluble in chloroform, ether, acetone, toluene; Insoluble in water | [1][5][8] |

| Stability | Moisture-sensitive; stable under recommended storage conditions | [7][8] |

| Storage Conditions | Store at -20°C or 4°C, sealed, under inert gas, away from moisture | [8][9][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound chloride. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound Chloride

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Data available for the proton NMR spectrum. | [11][12] |

| ¹³C NMR | Data available for the carbon-13 NMR spectrum. | [11][13] |

| IR Spectroscopy | The infrared spectrum shows the absence of a broad carboxyl (-OH) band from the starting material (oleic acid) and the presence of a strong C=O stretching band characteristic of an acyl chloride. | [11][14] |

| Mass Spectrometry | GC-MS data is available, providing fragmentation patterns for structural elucidation. | [11] |

| Near-IR (NIR) | NIR spectra are available for this compound. | [15] |

Chemical Reactivity and Key Reactions

The reactivity of this compound chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic acyl substitution.[2][4] It reacts readily, often exothermically, with a variety of nucleophiles.[2][16]

Caption: General reaction pathway for this compound chloride.

Hydrolysis

In the presence of water or moisture, this compound chloride undergoes rapid hydrolysis to form oleic acid and corrosive hydrochloric acid gas.[1][5] This reaction underscores the necessity for anhydrous handling and storage conditions.[2]

Esterification (Reaction with Alcohols)

This compound chloride reacts vigorously with alcohols and phenols to produce oleate (B1233923) esters and hydrogen chloride.[5][17] The reaction is typically exothermic and proceeds via a nucleophilic addition-elimination mechanism.[16][18] This reaction is more efficient than Fischer esterification using carboxylic acids because acyl chlorides are more reactive and the reaction goes to completion.[17]

-

Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound chloride.[17] A tetrahedral intermediate is formed, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. The chloride ion subsequently deprotonates the intermediate to yield the final ester product and HCl.[16][18]

Amidation (Reaction with Amines)

The reaction with primary or secondary amines is highly exothermic and yields N-substituted oleamides.[5][19] Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.[19][20]

-

Mechanism: The lone pair of electrons on the amine's nitrogen atom initiates a nucleophilic attack on the carbonyl carbon.[19][20] Similar to esterification, a tetrahedral intermediate forms and then eliminates a chloride ion. A second molecule of the amine removes a proton from the nitrogen, resulting in the stable amide product and an alkylammonium chloride salt.[20]

Friedel-Crafts Acylation

This compound chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the this compound group onto an aromatic ring.[21] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).[21] The reaction forms an aryl ketone and is not prone to the carbocation rearrangements that can complicate Friedel-Crafts alkylations.[22][23]

-

Mechanism: The Lewis acid coordinates to the chlorine atom of the this compound chloride, leading to the formation of a resonance-stabilized acylium ion.[23] This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the acylated product after deprotonation.

Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted based on specific laboratory conditions, safety assessments, and scale. Always handle this compound chloride and chlorinating agents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[5][9]

Synthesis of this compound Chloride

The most common synthesis methods involve the reaction of oleic acid with a chlorinating agent.[2][24]

Caption: General workflow for the synthesis of this compound chloride.

Protocol 5.1.1: Synthesis using Oxalyl Chloride This method is often preferred for its high yield and clean reaction.[14]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve oleic acid (1.0 eq) in a dry, inert solvent such as hexane.

-

Reaction: Slowly add oxalyl chloride (approx. 2.0 eq) to the stirred solution at room temperature. The reaction may be performed at cooler temperatures (-20 to 0 °C) to control exothermicity.[25]

-

Stirring: Stir the mixture under anhydrous conditions for 1.5 to 2 hours. Evolution of gas (CO₂ and CO) will be observed.

-

Workup: Once the reaction is complete, carefully evaporate the solvent and excess oxalyl chloride in vacuo.

-

Product: The resulting residue is crude this compound chloride, which can be used directly or purified by vacuum distillation.[14]

Protocol 5.1.2: Synthesis using Thionyl Chloride[14] This is a common and economical method.

-

Preparation: Place oleic acid (1.0 eq) in a reaction flask fitted with a reflux condenser and dropping funnel.

-

Reaction: Slowly add thionyl chloride (SOCl₂) to the oleic acid. The reaction is exothermic.

-

Heating: Gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

-

Workup: Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

Purification: The crude this compound chloride can be purified by fractional distillation under high vacuum (e.g., 180–185°C / 1–2 mm Hg).[14]

General Protocol for Esterification

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in a dry, non-protic solvent (e.g., dichloromethane (B109758) or THF). A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.1 eq) can be added to scavenge the HCl byproduct.

-

Addition: Cool the solution in an ice bath (0 °C). Slowly add this compound chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.

Applications in Research and Drug Development

This compound chloride is a key intermediate in the synthesis of a wide array of commercial and research chemicals.[3][8]

-

Surfactants and Emulsifiers: It is extensively used to produce ester- and amide-based non-ionic surfactants, which are essential components in detergents, cosmetics, and personal care products.[2][3][4]

-

Agrochemicals: It serves as a precursor in the manufacture of certain pesticides and herbicides.[26]

-

Pharmaceuticals: In drug development, this compound chloride is used to introduce the long, lipophilic this compound chain into active pharmaceutical ingredients (APIs).[4][27] This modification can enhance a drug's solubility in lipid membranes, improve its pharmacokinetic profile, increase bioavailability, and facilitate its passage across the blood-brain barrier.[27] It is also used to create prodrugs, where the this compound group is attached to an API via an ester or amide linkage that can be cleaved enzymatically in vivo to release the active drug in a controlled manner.[27]

Caption: Role of this compound chloride in prodrug synthesis.

Handling, Storage, and Safety

This compound chloride is a corrosive and moisture-sensitive chemical that requires careful handling.[5][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][9] Work should be conducted in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] It is corrosive and can cause severe burns and respiratory tract irritation.[1][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[5][7][9] Recommended storage is often refrigerated (4°C) or frozen (-20°C) under an inert atmosphere.[8][9]

-

Spills: In case of a spill, absorb with a liquid-binding material like diatomite or universal binders.[9] Do not use water.[10] Neutralize residues with cold alkaline solutions.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5][8] For skin contact, wash thoroughly with soap and water.[7] If inhaled, move to fresh air.[5][9] If swallowed, rinse mouth but do not induce vomiting and seek immediate medical attention.[9][10]

References

- 1. CAS 112-77-6: this compound chloride | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. vandemark.com [vandemark.com]

- 6. 油酰氯 ≥89% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chempak.net [chempak.net]

- 8. This compound chloride [chembk.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound chloride | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CHLORIDE(112-77-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. savemyexams.com [savemyexams.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistrystudent.com [chemistrystudent.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 22. Friedel-Crafts Acylation [organic-chemistry.org]

- 23. m.youtube.com [m.youtube.com]

- 24. nbinno.com [nbinno.com]

- 25. CN100591661C - A method for synthesizing amine derivatives of oleic acid - Google Patents [patents.google.com]

- 26. This compound Chloride Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 27. nbinno.com [nbinno.com]

The Oleoyl Group: A Structural Linchpin in Molecular Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oleoyl (B10858665) group, the acyl form of oleic acid, is a monounsaturated, 18-carbon fatty acyl chain with a distinctive kink in its structure due to a cis-double bond at the ninth carbon. This seemingly simple structural feature has profound implications for the function of a vast array of molecules, from the lipids that form our cell membranes to the proteins that regulate critical signaling pathways. This technical guide provides a comprehensive overview of the this compound group's structure and its multifaceted impact on molecular function, offering valuable insights for researchers in the fields of biochemistry, cell biology, and drug development.

The Structural and Physicochemical Properties of the this compound Group

The defining characteristic of the this compound group is its cis-double bond, which introduces a rigid ~30-degree bend in the hydrocarbon chain. This "kink" is fundamental to its biological roles, influencing how this compound-containing molecules pack together and interact with their environment.

Impact on Lipid Packing and Membrane Fluidity

The presence of the this compound group is a key determinant of the physical state of lipids and the fluidity of biological membranes. Unlike saturated fatty acyl chains, which can pack tightly together in a crystalline-like structure, the kink in the this compound chain disrupts this ordered packing.[1][2] This disruption leads to weaker van der Waals interactions between adjacent lipid molecules, resulting in a lower melting temperature and increased membrane fluidity.[3][4][5]

This increased fluidity is crucial for a multitude of cellular processes, including membrane trafficking, signal transduction, and the function of membrane-bound proteins. A more fluid membrane allows for greater lateral diffusion of proteins and lipids, facilitating their interaction and function.[6]

Table 1: Phase Transition Temperatures of Phospholipids

This table summarizes the main phase transition temperatures (Tm) for several common phospholipids, highlighting the dramatic effect of incorporating an this compound group in place of a saturated acyl chain. The data clearly demonstrates that the presence of the this compound group significantly lowers the temperature at which the lipid bilayer transitions from a gel-like state to a more fluid, liquid-crystalline state.

| Phospholipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |

| Dipalmitoylphosphatidylcholine | DPPC | 16:0/16:0 | 41[7][8] |

| 1-Palmitoyl-2-oleoyl-phosphatidylcholine | POPC | 16:0/18:1 | -2[2] |

| Distearoylphosphatidylcholine | DSPC | 18:0/18:0 | 55[9] |

| 1-Stearoyl-2-oleoyl-phosphatidylcholine | SOPC | 18:0/18:1 | 6[9] |

| Dioleoylphosphatidylcholine | DOPC | 18:1/18:1 | -20[9][10] |

The this compound Group in Cellular Signaling

The this compound group is a key component of several important signaling molecules that regulate a wide range of physiological processes, from appetite to cellular proliferation.

Oleoylethanolamide (OEA): A Satiety Factor

Oleoylethanolamide (OEA) is an endogenous lipid mediator synthesized from oleic acid.[11][12] It acts as a potent satiety factor, regulating feeding behavior and body weight.[11][12][13] OEA exerts its effects primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[11][12][14]

The synthesis and degradation of OEA are tightly regulated processes. The pathway begins with the transfer of an this compound group to phosphatidylethanolamine (B1630911) (PE) to form N-oleoyl-phosphatidylethanolamine (NOPE), a reaction catalyzed by N-acyltransferase (NAT).[15][16] NOPE is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield OEA.[15][16][17][18] The signaling action of OEA is terminated by its hydrolysis into oleic acid and ethanolamine (B43304) by the enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).[1][16][19][20][21]

Diacylglycerol (DAG): A Key Second Messenger

Diacylglycerol (DAG) is a crucial second messenger generated from the hydrolysis of membrane phospholipids, often containing an this compound group at the sn-2 position.[22][23] DAG plays a central role in a multitude of signaling cascades, most notably by activating Protein Kinase C (PKC).[11][20][22][24]

The activation of conventional and novel PKC isoforms is a critical step in many signal transduction pathways. Upon receptor-mediated activation of phospholipase C (PLC), phosphatidylinositol 4,5-bisphosphate (PIP2) is cleaved to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG remains in the plasma membrane and recruits PKC from the cytosol. The binding of DAG to the C1 domain of PKC, often in conjunction with calcium ions binding to the C2 domain (for conventional PKCs), induces a conformational change that relieves autoinhibition and activates the kinase domain of PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses.[1][22][24]

Oleoylation: A Key Post-Translational Modification of Proteins

Oleoylation is a form of S-acylation where an this compound group is covalently attached to a cysteine residue of a protein via a thioester linkage.[2][11][12] This post-translational modification can profoundly alter a protein's structure, localization, and function. The enzymes responsible for S-acylation are a family of zinc finger DHHC-type containing (ZDHHC) palmitoyl (B13399708) acyltransferases, some of which can also utilize this compound-CoA as a substrate.[9][10][14][15][24][25]

Impact of Oleoylation on Protein Function: The Case of GNAI Proteins

A prime example of the functional significance of oleoylation is its effect on the Gαi (GNAI) family of G proteins. GNAI proteins can be either palmitoylated or oleoylated on a specific cysteine residue.[2][11][12][13][21] This differential acylation has significant consequences for their subcellular localization and signaling activity.

Palmitoylation of GNAI proteins promotes their localization to detergent-resistant membrane microdomains, often referred to as lipid rafts. In contrast, oleoylation of GNAI proteins leads to their exclusion from these domains.[2][11][12][19] This relocalization has a direct impact on their ability to participate in certain signaling pathways. For instance, the oleoylation of GNAI proteins has been shown to blunt their ability to potentiate Epidermal Growth Factor Receptor (EGFR) signaling.[2][11][12][19]

Experimental Protocols for Studying the this compound Group

Investigating the impact of the this compound group on molecular function requires a range of specialized experimental techniques. Below are overviews of key methodologies.

Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used technique to measure the lateral diffusion of fluorescently labeled molecules within a membrane, providing a quantitative measure of membrane fluidity.[7][13][22][26][27]

Experimental Workflow:

-

Labeling: The membrane of interest (e.g., live cells, liposomes) is labeled with a fluorescent lipid analog.

-

Pre-bleach Imaging: A baseline fluorescence image of the region of interest is acquired using a confocal microscope at low laser power.

-

Photobleaching: A high-intensity laser is used to irreversibly photobleach the fluorescent probes in a small, defined area of the membrane.

-

Post-bleach Imaging: A time-series of images is acquired at low laser power to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse in from the surrounding membrane.

-

Data Analysis: The rate of fluorescence recovery is analyzed to determine the diffusion coefficient and the mobile fraction of the fluorescent probe, which are indicators of membrane fluidity.

Lipidomics Analysis of this compound-Containing Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific lipid species, including those containing this compound groups, within complex biological samples.[4][6][28][29][30][31][32]

Experimental Workflow:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., cells, tissues, plasma) using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method) or methyl-tert-butyl ether (MTBE).[23][28][31]

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatograph, where different lipid classes and species are separated based on their physicochemical properties (e.g., polarity, chain length).

-

Mass Spectrometry Analysis: The separated lipids are ionized and introduced into a tandem mass spectrometer. The first mass analyzer selects a specific lipid ion, which is then fragmented. The second mass analyzer separates the fragment ions, generating a characteristic fragmentation pattern (MS/MS spectrum).

-

Data Analysis: The MS/MS spectra are used to identify the specific lipid species, including the composition of its acyl chains (e.g., identifying the presence of an this compound group). The intensity of the signal is used for quantification.

Identification of Protein Oleoylation by Mass Spectrometry

Mass spectrometry-based proteomics is the primary method for identifying and characterizing protein S-acylation, including oleoylation.[2][6][10][15][18][20][27][28][33]

Experimental Workflow (Acyl-Biotin Exchange - ABE):

-

Blocking of Free Thiols: Free cysteine residues in a protein lysate are blocked with a chemical reagent.

-

Thioester Cleavage: The thioester bond of the S-acylated cysteine is specifically cleaved, typically with hydroxylamine, exposing a free thiol group.

-

Biotinylation: The newly exposed thiol is labeled with a biotin-containing reagent.

-

Enrichment: The biotinylated proteins are enriched from the complex mixture using streptavidin affinity chromatography.

-

Mass Spectrometry: The enriched proteins are digested into peptides, and the modified peptides are identified by LC-MS/MS. The site of oleoylation can be pinpointed by identifying the peptide containing the modified cysteine.

Conclusion

The this compound group, with its characteristic cis-double bond, is a fundamental structural motif that profoundly influences the function of a wide range of biological molecules. Its impact on membrane fluidity is essential for cellular homeostasis, while its presence in signaling molecules like OEA and DAG allows for the precise regulation of key physiological processes. Furthermore, the post-translational modification of proteins by oleoylation is emerging as a critical mechanism for controlling protein localization and activity. A thorough understanding of the structure and function of the this compound group is therefore indispensable for researchers and professionals in the life sciences and drug development, opening new avenues for therapeutic intervention in a variety of diseases.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Understanding protein structure and enzyme kinetics in non-aqueous solvents — ITQB [itqb.unl.pt]

- 5. Kinetics of Egg-Yolk Protein Hydrolysis and Properties of Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 12. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro reconstitution of substrate S-acylation by the zDHHC family of protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GraphViz Examples and Tutorial [graphs.grevian.org]

- 18. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Fluorescence recovery after photobleaching (FRAP) [protocols.io]

- 23. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 24. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 26. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 30. In vitro reconstitution reveals substrate selectivity of protein S-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. graphviz.org [graphviz.org]

- 32. sketchviz.com [sketchviz.com]

- 33. medium.com [medium.com]

An In-depth Technical Guide to the Endogenous Synthesis of Oleoylethanolamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous synthesis pathways of oleoylethanolamide (OEA), a bioactive lipid amide with significant physiological roles in satiety, fat metabolism, and inflammation. This document details the key enzymatic steps, alternative biosynthetic routes, and degradation pathways. It is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of modulating OEA signaling.

Introduction to Oleoylethanolamide (OEA)

Oleoylethanolamide is an endogenous N-acylethanolamine (NAE) synthesized primarily in the proximal small intestine in response to fat intake.[1] It acts as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[2][3] Unlike the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors and exerts its effects through distinct signaling pathways.[2] The endogenous levels of OEA are tightly regulated by a balance between its synthesis and degradation, making the enzymes involved in these processes attractive targets for therapeutic intervention.

The Canonical Two-Step Synthesis Pathway

The primary and most well-characterized pathway for OEA biosynthesis involves two key enzymatic reactions.[3]

Step 1: Formation of N-Oleoyl-phosphatidylethanolamine (NOPE)

The initial step is the transfer of an oleoyl (B10858665) group from a donor phospholipid, typically at the sn-1 position of phosphatidylcholine, to the free amine of phosphatidylethanolamine (B1630911) (PE).[2] This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT) , resulting in the formation of N-oleoyl-phosphatidylethanolamine (NOPE).[3]

Recent research has identified members of the phospholipase A/acyltransferase (PLA/AT) family, specifically the HRAS-like suppressor (HRASLS) enzymes, as possessing N-acyltransferase activity.[4][5] Overexpression of HRASLS1-5 (also known as PLA/AT-1–5) in cells leads to a significant increase in the levels of various N-acyl-phosphatidylethanolamines (NAPEs), including NOPE.[4][6]

Step 2: Hydrolysis of NOPE to OEA

The final step in the canonical pathway is the hydrolysis of the phosphodiester bond of NOPE to release OEA and phosphatidic acid. This reaction is catalyzed by a specific metallo-β-lactamase enzyme known as N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) .[7] NAPE-PLD is a key enzyme in the biosynthesis of long-chain saturated and monounsaturated NAEs.[8]

References

- 1. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of N-acylphosphatidylethanolamine by members of the phospholipase A/acyltransferase (PLA/AT) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The HRASLS (PLA/AT) subfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Oleoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-CoA, the activated form of the monounsaturated omega-9 fatty acid oleic acid, is a pivotal intermediate in lipid metabolism. It serves as a primary acyl donor for a diverse array of acyltransferase enzymes, which catalyze the esterification of hydroxyl groups on various acceptor molecules. These reactions are fundamental to the synthesis of neutral storage lipids, membrane phospholipids (B1166683), and signaling molecules. The substrate specificity of these acyltransferases for this compound-CoA, and the subsequent metabolic fate of the resulting lipid species, are critical determinants of cellular lipid homeostasis and signaling. Understanding the intricacies of this compound-CoA utilization by these enzymes is paramount for researchers in lipid biology, metabolic diseases, and drug development, as dysregulation of these pathways is implicated in numerous pathologies, including obesity, type 2 diabetes, cardiovascular disease, and cancer.

This technical guide provides a comprehensive overview of this compound-CoA as a substrate for key acyltransferase families. It includes quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Key Acyltransferases Utilizing this compound-CoA

This compound-CoA is a preferred or utilized substrate for several major classes of acyltransferases, each playing a distinct role in cellular lipid metabolism.

-

Acyl-CoA:Cholesterol Acyltransferases (ACATs/SOATs): These enzymes are crucial for cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. ACAT1, the ubiquitous isoform, exhibits a preference for this compound-CoA.[1][2][3] The resulting cholesteryl oleate (B1233923) is stored in lipid droplets, preventing the cytotoxic accumulation of free cholesterol.[1][4]

-

Diacylglycerol Acyltransferases (DGATs): DGATs catalyze the final and committed step in triglyceride synthesis, the esterification of diacylglycerol. Both major isoforms, DGAT1 and DGAT2, can utilize this compound-CoA to produce triolein, a major component of storage triglycerides.[5][6][7] DGAT1 shows a preference for this compound-CoA over saturated fatty acyl-CoAs.[5]

-

Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs initiate the de novo synthesis of glycerolipids by acylating glycerol-3-phosphate to form lysophosphatidic acid. Several GPAT isoforms, such as GPAT3 and GPAT4, can utilize this compound-CoA.[8][9][10] GPAT3, in particular, shows a preference for this compound-CoA as a substrate.[8]

-

Lysophospholipid Acyltransferases (LPLATs): This large family of enzymes is responsible for remodeling the fatty acid composition of phospholipids in the "Lands cycle." Several members, including lysophosphatidylcholine (B164491) acyltransferases (LPCATs), lysophosphatidylethanolamine acyltransferases (LPEATs), and lysophosphatidylserine (B10771985) acyltransferases (LPSATs), exhibit a preference for this compound-CoA. For instance, LPCAT4 and LPEAT1 prefer this compound-CoA for the acylation of lysophosphatidylethanolamine and lysophosphatidylserine.[11] MBOAT1 and MBOAT2 also show a preference for this compound-CoA.

Quantitative Data: Kinetic Parameters of Acyltransferases with this compound-CoA

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency. The following tables summarize available kinetic data for various acyltransferases with this compound-CoA as the substrate.

| Enzyme Family | Enzyme | Organism/System | Km for this compound-CoA (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| ACAT | ACAT1 | Human (recombinant) | 1.3 | 2.4-fold higher than for stearoyl-CoA | [3] |

| ACAT1 | N/A | EC50 = 20.1 | N/A | [12][13] | |

| DGAT | DGAT1 | Human (recombinant) | 14.6 ± 1.3 | 956.6 ± 36.1 | [14] |

| DGAT2 | Insect cells (overexpressed) | Lower than DGAT1 at concentrations <50 µM | Higher than DGAT1 at concentrations <50 µM | [5] | |

| GPAT | GPAT3 | Human (recombinant) | 60 | 2.7 | [15] |

| LPLAT | LPI Acyltransferase | Bovine heart muscle | Lower affinity than arachidonoyl-CoA | Lower than arachidonoyl-CoA | [16] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme, purity, and the composition of the assay mixture (e.g., presence of detergents and acceptor substrates).

Signaling Pathways of this compound-CoA-Derived Lipids

The products of this compound-CoA-dependent acyltransferase reactions are not merely structural or storage lipids; many are potent signaling molecules that regulate a wide range of cellular processes.

Diacylglycerol (DAG) Signaling